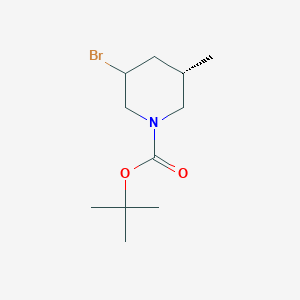

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

描述

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or amino alcohols.

Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, which can be carried out using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl halides in the presence of a base.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction reactions can be used to remove or modify functional groups, such as reducing the carboxylate group to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to form alcohols, ketones, or other compounds.

科学研究应用

Synthesis and Chemical Properties

The synthesis of (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate typically involves the bromination of the corresponding piperidine derivative. The compound is characterized by its piperidine ring structure, which is essential for its biological activity. The tert-butyl ester group enhances solubility and stability, making it suitable for further chemical modifications and evaluations in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold can enhance potency against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The compound's ability to inhibit Mtb growth suggests potential applications in treating tuberculosis.

Inhibition of Enzymatic Activity

The compound has also been investigated as a potential inhibitor of specific enzymes involved in pathogenic processes. For example, piperidine derivatives have been studied as inhibitors of MenA, an enzyme crucial for menaquinone biosynthesis in bacteria . These inhibitors can disrupt bacterial growth and survival, providing a novel approach to antibiotic development.

Neurological Applications

Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders. Research has indicated that compounds similar to this compound may exhibit neuroprotective effects or modulate neurotransmitter release, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Cancer Research

The compound's structural features may also allow it to function as a lead compound in cancer research. Studies have explored the use of piperidine derivatives in targeting cancer cell proliferation and apoptosis pathways, indicating that this compound could play a role in developing new anticancer agents.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

作用机制

The mechanism of action of (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- (5S)-tert-butyl 3-chloro-5-methylpiperidine-1-carboxylate

- (5S)-tert-butyl 3-fluoro-5-methylpiperidine-1-carboxylate

- (5S)-tert-butyl 3-iodo-5-methylpiperidine-1-carboxylate

Uniqueness

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

生物活性

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 3-position of the piperidine ring, along with a tert-butyl group and a carboxylate moiety. The structure can be represented as follows:

This configuration is believed to influence its interaction with biological targets, particularly in modulating receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits no intrinsic antibacterial activity against common strains of Escherichia coli (MIC > 250 μM) but may enhance the efficacy of existing antibiotics by acting as an efflux pump inhibitor. In studies, it was shown to potentiate the activity of various antibiotic substrates such as chloramphenicol and tetracycline when used in combination therapies .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of piperidine derivatives. Modifications at different positions of the piperidine ring have been explored to enhance potency and selectivity. For instance, variations in substituents have shown significant effects on both metabolic stability and antimicrobial efficacy .

| Compound | R Group | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| 1 | 33 | 14 ± 3 | 8 ± 1 |

| 15 | 16 | 25<x<50 | 13 ± 2 |

| 16 | 16 | >50 | 28 ± 3 |

This table summarizes some of the findings from SAR studies, indicating that specific modifications can lead to improved activity against Mycobacterium tuberculosis and other pathogens .

Case Study: Efflux Pump Inhibition

In a significant study, this compound was tested for its ability to inhibit the AcrAB-TolC efflux pump in E. coli. The compound was found to enhance the effectiveness of antibiotics that are typically extruded by this pump, suggesting its potential role as a potentiator in antibiotic therapy. The study reported no intrinsic antibacterial activity but highlighted its role in enhancing the action of existing antibiotics .

Case Study: Antiparasitic Activity

Further investigations into related compounds revealed that structural modifications similar to those seen in (5S)-tert-butyl derivatives could yield compounds with significant antiparasitic activity. For example, derivatives with polar functionalities showed improved solubility and potency against resistant strains of parasites, indicating that similar approaches could be applied to optimize (5S)-tert-butyl derivatives for broader biological applications .

属性

IUPAC Name |

tert-butyl (5S)-3-bromo-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDGXGLBKWEQF-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(CN(C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。